molecular formula C9H10BrNO B12118390 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B12118390
M. Wt: 228.09 g/mol
InChI Key: CSNWPRUFXLICMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol is a brominated tetrahydroquinoline derivative featuring a hydroxyl group at the 4-position of the partially saturated quinoline ring. It is synthesized via methods such as transition-metal-free dearomatization and amination (e.g., using tert-butyl carbamate intermediates and trifluoroacetic acid) . Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol (based on CAS 1520404-59-4) .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,11-12H,3-4H2

InChI Key

CSNWPRUFXLICMM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol typically involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation equipment and efficient catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol

  • Structure : Hydroxyl group at position 3 instead of 4.
  • Properties: Exhibits a molecular formula of C₉H₁₀BrNO (same as the target compound) but distinct hydrogen-bonding patterns due to the hydroxyl position. This alters solubility and crystal packing behavior. Reported purity: 98% (CAS 1520404-59-4) .
  • Synthesis : Prepared via alkylation or halogenation routes similar to the 4-ol derivative.

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

  • Structure : Hydroxyl group at position 5.
  • Properties: Synthesized alongside the target compound in a trifluoroethanol (TFE)-mediated reaction, yielding a brown oil with 19% efficiency . The 7-hydroxyl group may reduce steric hindrance compared to the 4-position, influencing reactivity in further functionalization.

6-Bromo-2,3-dihydroquinolin-4(1H)-one

  • Structure : Ketone at position 4 instead of a hydroxyl group.
  • Properties: Lacks hydrogen-bonding capacity from the hydroxyl, reducing solubility in polar solvents. CAS 76228-06-3; molecular formula C₉H₈BrNO . This compound is a key intermediate for synthesizing fully aromatic quinoline derivatives.

Substituted Derivatives with Additional Functional Groups

3-(4-Bromophenyl)-5,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-4-ol

  • Structure : Features methoxy groups at positions 5 and 7, a phenyl group at position 4, and a bromophenyl substituent.
  • Properties : Reported as a white solid with 77% yield and a melting point (m.p.) of 276–278°C. The electron-donating methoxy groups enhance stability and alter electronic properties compared to the simpler 6-bromo-4-ol derivative .

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Structure : Contains a ketone and two methyl groups at position 4.
  • Properties : Increased steric hindrance from the dimethyl groups reduces ring flexibility. CAS 135631-90-2; similarity score 0.90 to the target compound .

Non-Hydroxylated Analogues

5-Bromo-1,2,3,4-tetrahydroquinoline

  • Structure : Lacks the hydroxyl group at position 4.
  • Properties : Higher lipophilicity due to the absence of a polar hydroxyl group. CAS 114744-50-2; similarity score 0.81 .

6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole

  • Structure : A carbazole derivative with nitro and methyl groups.

Key Research Findings and Data

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol C₉H₁₀BrNO 228.09 Br (C6), OH (C4) Hydrogen-bond-stabilized boat conformation
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol C₉H₁₀BrNO 228.09 Br (C6), OH (C3) 98% purity, distinct solubility
6-Bromo-2,3-dihydroquinolin-4(1H)-one C₉H₈BrNO 225.07 Br (C6), ketone (C4) Intermediate for aromatic quinolines
5-Bromo-1,2,3,4-tetrahydroquinoline C₉H₁₀BrN 212.09 Br (C5) Higher lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.